2-Fluoro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide
2-Fluoro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide
Brand Name:
Vulcanchem
CAS No.:
6223-96-7
VCID:
VC0181518
InChI:
InChI=1S/C14H10FN3OS/c1-8-6-7-11-13(18-20-17-11)12(8)16-14(19)9-4-2-3-5-10(9)15/h2-7H,1H3,(H,16,19)
SMILES:
CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC=CC=C3F
Molecular Formula:
C14H10FN3OS
Molecular Weight:
287.31 g/mol
2-Fluoro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide
CAS No.: 6223-96-7
Main Products
VCID: VC0181518
Molecular Formula: C14H10FN3OS
Molecular Weight: 287.31 g/mol
CAS No. | 6223-96-7 |
---|---|
Product Name | 2-Fluoro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide |
Molecular Formula | C14H10FN3OS |
Molecular Weight | 287.31 g/mol |
IUPAC Name | 2-fluoro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide |
Standard InChI | InChI=1S/C14H10FN3OS/c1-8-6-7-11-13(18-20-17-11)12(8)16-14(19)9-4-2-3-5-10(9)15/h2-7H,1H3,(H,16,19) |
Standard InChIKey | IZSUKJBFUVRYFU-UHFFFAOYSA-N |
SMILES | CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC=CC=C3F |
Canonical SMILES | CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC=CC=C3F |
PubChem Compound | 1339000 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume